4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS No.: 312917-24-1
Cat. No.: VC4350007
Molecular Formula: C19H11N3OS
Molecular Weight: 329.38
* For research use only. Not for human or veterinary use.
![4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide - 312917-24-1](/images/structure/VC4350007.png)
Specification
CAS No. | 312917-24-1 |
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Molecular Formula | C19H11N3OS |
Molecular Weight | 329.38 |
IUPAC Name | N-benzo[g][1,3]benzothiazol-2-yl-4-cyanobenzamide |
Standard InChI | InChI=1S/C19H11N3OS/c20-11-12-5-7-14(8-6-12)18(23)22-19-21-16-10-9-13-3-1-2-4-15(13)17(16)24-19/h1-10H,(H,21,22,23) |
Standard InChI Key | BITVQRQZLASPAA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Introduction
Synthesis
The synthesis of 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. While specific details for this exact compound are not directly available in the provided sources, the general synthetic pathway for related benzamides includes:
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Formation of Thiazole Core: A reaction between a halogenated ketone (e.g., bromoacetophenone derivatives) and thiourea under reflux conditions produces the thiazole intermediate.
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Coupling with Benzonitrile Derivative: The thiazole intermediate is reacted with 4-cyanobenzoyl chloride or similar derivatives to form the amide bond.
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Purification and Characterization: The final product is purified using recrystallization or chromatography methods. Its structure is confirmed using spectroscopic techniques such as NMR (proton and carbon), IR, and mass spectrometry.
Anticancer Potential
Compounds with structural similarities to 4-cyano-N-(naphtho[2,1-d]thiazol-2-yl)benzamide have demonstrated significant anticancer activity. For instance:
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Thiazole-linked benzamides have been reported to inhibit cancer cell proliferation by targeting specific enzymes or receptors such as kinases or DNA-binding proteins .
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The cyano group often enhances binding affinity in molecular docking studies against cancer-related targets.
Antimicrobial Activity
The thiazole moiety is well-known for its antimicrobial properties:
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Related derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungal strains .
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The presence of electron-withdrawing groups like cyano enhances the antimicrobial potency by increasing membrane permeability.
Molecular Docking and Mechanistic Insights
Molecular docking studies are crucial for understanding the interaction of this compound with biological targets:
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Docking simulations reveal that the naphthothiazole moiety contributes to hydrophobic interactions within enzyme active sites.
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The cyano group can form hydrogen bonds or π-stacking interactions with amino acid residues in proteins.
Table: Binding Affinity of Related Compounds
Target Enzyme/Protein | Binding Affinity (kcal/mol) | Mechanism |
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Cyclooxygenase (COX) | -9.5 | Inhibition of prostaglandin synthesis |
DNA Topoisomerase | -8.7 | Interference with DNA replication |
Bacterial Gyrase | -7.8 | Disruption of bacterial DNA supercoiling |
Drug Development
The structural framework of this compound makes it a promising candidate for drug discovery programs targeting cancer, bacterial infections, or inflammatory diseases.
Challenges
Despite its potential, challenges include:
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Limited water solubility due to its aromatic nature.
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Potential toxicity arising from reactive functional groups like cyano.
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